4-Cyclopropoxy-6-nitropyridin-3-amine
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Overview
Description
4-Cyclopropoxy-6-nitropyridin-3-amine is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 6-position, and an amino group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-nitropyridin-3-amine typically involves multiple steps. One common method starts with the nitration of pyridine derivatives. For instance, pyridine N-oxide can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate can then be reacted with phosphorus trichloride to produce 4-nitropyridine .
To introduce the cyclopropoxy group, a nucleophilic substitution reaction can be employed. The 4-nitropyridine can be treated with cyclopropanol in the presence of a base to form 4-cyclopropoxy-6-nitropyridine. Finally, the amino group can be introduced at the 3-position through a substitution reaction with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-nitropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Ammonia, primary or secondary amines.
Major Products Formed
Reduction: 4-Cyclopropoxy-6-aminopyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-Cyclopropoxy-6-nitropyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-nitropyridin-3-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular molecular targets. For example, derivatives of nitropyridines have been shown to inhibit thrombin, an enzyme involved in blood clotting . The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine: A precursor in the synthesis of 4-Cyclopropoxy-6-nitropyridin-3-amine.
6-Chloro-3-nitropyridin-2-yl derivatives: These compounds share a similar nitropyridine core and have been studied for their biological activities.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the nitro and amino groups on the pyridine ring also provides a versatile platform for further functionalization and derivatization .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-nitropyridin-3-amine |
InChI |
InChI=1S/C8H9N3O3/c9-6-4-10-8(11(12)13)3-7(6)14-5-1-2-5/h3-5H,1-2,9H2 |
InChI Key |
AYEFHFAPSAZHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
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